molecular formula C21H26N4O2 B2504127 2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one CAS No. 2034318-71-1

2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2504127
CAS No.: 2034318-71-1
M. Wt: 366.465
InChI Key: WZROAVJRYMOFBV-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a phenoxy group, a piperazine ring, and a tetrahydrocinnoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 2-phenoxypropan-1-one with 4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one
  • Indole derivatives

Comparison: Compared to similar compounds, 2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one exhibits unique structural features that may confer distinct biological activities and chemical reactivity. Its combination of a phenoxy group, piperazine ring, and tetrahydrocinnoline moiety sets it apart from other compounds with similar backbones.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics. Further research is essential to fully understand its potential and optimize its use in various fields.

Properties

IUPAC Name

2-phenoxy-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-16(27-18-8-3-2-4-9-18)21(26)25-13-11-24(12-14-25)20-15-17-7-5-6-10-19(17)22-23-20/h2-4,8-9,15-16H,5-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZROAVJRYMOFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN=C3CCCCC3=C2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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